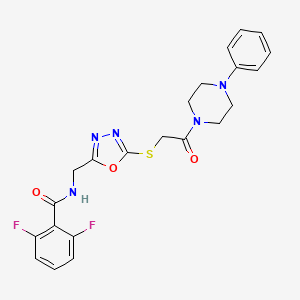

3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-2-(pyrrolidin-3-yloxy)pyridinehydrochloride is a chemical compound with the molecular formula C10H15ClN2O . It is produced by Fluorochem Ltd .

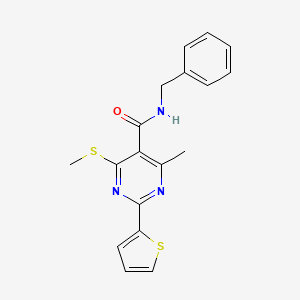

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyridine ring via an ether linkage . The molecular weight of the compound is 214.692 Da .Aplicaciones Científicas De Investigación

Physical and Structural Studies

Research into N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, closely related to 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, provides insight into the physical and structural properties of these compounds. Single crystal X-ray diffraction studies have detailed the molecular geometry and bonding characteristics, contributing to our understanding of the compound's potential interactions in biological systems and material science applications (Nelson et al., 1988).

Pyrrolidines Synthesis and Applications

Pyrrolidines, including those synthesized through reactions involving compounds similar to 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, show significant biological effects and have diverse applications in medicine, as dyes, and in agrochemical substances. Their synthesis and potential polar nature of reactions have been explored, highlighting the compound's utility in organic chemistry and pharmaceutical development (Żmigrodzka et al., 2022).

Chemoselective Cleavage Applications

In the synthesis of hydroxy-substituted benzo[b]carbazoloquinone cyanamides, pyridine hydrochloride plays a crucial role in chemoselective cleavage processes. This use case demonstrates the compound's application in synthetic organic chemistry, particularly in the selective manipulation of molecular structures for the development of novel chemical entities with potential pharmacological activities (Knölker & O'sullivan, 1994).

Nucleoside Phosphoramidite Activation

The compound's role in the selective activation of nucleoside phosphoramidites for oligonucleotide synthesis highlights its significance in molecular biology research and therapeutic development. This application underscores the versatility of pyridine hydrochloride in facilitating complex biochemical syntheses, including the generation of oligonucleotides with unprotected amino groups (Gryaznov & Letsinger, 1992).

Propiedades

IUPAC Name |

3-methyl-2-pyrrolidin-3-yloxypyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-8-3-2-5-12-10(8)13-9-4-6-11-7-9;/h2-3,5,9,11H,4,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQSIRWALOTRTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OC2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2753001.png)

![4-(azepan-1-ylsulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2753003.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B2753004.png)

![4-[(2-Methoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2753006.png)

![2-Methyl-1-azabicyclo[3.3.1]nonan-4-one](/img/structure/B2753022.png)